3,6-Dibromo-8-fluoroquinoline is a chemical compound with the molecular formula . It belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities and applications across various fields, including medicine, agriculture, and materials science. The compound's unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and potential biological activity compared to other quinolines .
The synthesis of 3,6-Dibromo-8-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common approach is the bromination of 8-fluoroquinoline using bromine or a brominating agent under controlled conditions. This method allows for selective substitution at the 3 and 6 positions of the quinoline ring .
The molecular structure of 3,6-Dibromo-8-fluoroquinoline consists of a quinoline ring with two bromine substituents at the 3 and 6 positions and a fluorine atom at the 8 position. This substitution pattern is crucial for its chemical properties and biological activity.
3,6-Dibromo-8-fluoroquinoline can undergo various chemical reactions:
The mechanism of action for 3,6-Dibromo-8-fluoroquinoline primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. This inhibition mechanism is significant for its potential use as an antimicrobial agent .
3,6-Dibromo-8-fluoroquinoline has multiple scientific applications:
Regioselective bromination remains foundational for synthesizing 3,6-dibromo-8-fluoroquinoline. Electrophilic bromination using molecular bromine (Br₂) in acetic acid or dichloromethane often yields mixtures due to quinoline ring activation. The KBrO₃/HBr system overcomes this by providing controlled bromonium ion release, enabling sequential halogenation. Studies show that 8-fluoroquinoline undergoes initial bromination at the electron-rich C3 position, followed by C6 substitution due to fluorine-directed ortho-activation. When the C6 position is fluorinated, bromination shifts exclusively to C3, forming 3-bromo derivatives. For non-fluorinated precursors, dibromination proceeds at C3 and C6, achieving yields of 70–85% under optimized conditions [1] [6] [7].
Table 1: Bromination Regioselectivity in Fluorinated Quinolines
Substrate | Brominating System | Positional Preference | Yield (%) |
---|---|---|---|
8-Fluoroquinoline | Br₂/CH₂Cl₂ | C3 > C6 | 65 |
8-Fluoroquinolin-2(1H)-one | KBrO₃/HBr | C3 (monobromination) | 78 |
6-Fluoroquinolin-2(1H)-one | KBrO₃/HBr | C8 > C5 | 82 |
Non-fluorinated analog | KBrO₃/HBr | C3 and C6 (dibromination) | 85 |
Nitration of 8-fluoroquinoline precursors using HNO₃/H₂SO₄ introduces nitro groups at C5 or C6, directing subsequent halogenation. The nitro group facilitates nucleophilic aromatic substitution (SNAr), where bromine replaces NO₂ under mild conditions. For example, 8-fluoro-5-nitroquinoline reacts with CuBr₂/HBr to yield 5-bromo-8-fluoroquinoline, avoiding harsh bromination conditions. This stepwise approach—nitration followed by halogen exchange—ensures precise C5 functionalization complementary to electrophilic bromination patterns [7] [9].
Directed ortho-lithiation (DoM) exploits fluorine as a directing group. Treatment of 8-fluoroquinoline with n-BuLi at −78°C generates C4 or C5 lithiated intermediates, trapped by electrophiles (e.g., Br₂, I₂). This strategy achieves bromination at positions inaccessible via electrophilic methods. For instance, lithiation of N-pivaloyl-3-fluorophenethylamine followed by cyclization yields 8-fluoro-3,4-dihydroisoquinoline, a precursor for C3-brominated quinolines. THF solvent is critical to suppress LiF elimination and aryne formation [6] [9].
Continuous flow systems enhance dibromination reproducibility and safety. Precise residence time control (2–5 min) in microreactors minimizes polybromination during 8-fluoroquinoline dibromination. Integrated quenching units neutralize excess Br₂, reducing waste. This method achieves 92% conversion at 50°C—superior to batch processing (70%, 4 h)—enabling kilogram-scale synthesis of 3,6-dibromo-8-fluoroquinoline with >99% purity [7].
Microwave irradiation accelerates quinoline ring formation and halogenation. Cyclocondensation of 2-bromo-5-fluoroaniline with brominated enolates under microwaves (150°C, 20 min) delivers 3,6-dibromo-8-fluoroquinoline in 88% yield versus 12 h conventionally. Similarly, solvent-free bromination using N-bromosuccinimide (NBS) under microwaves completes in 15 min with 95% regioselectivity, avoiding thermal decomposition [9].
Solvent-free bromination with KBr/Oxone® generates active bromine species in situ, eliminating organic solvent waste. This approach achieves 80% conversion for 8-fluoroquinoline dibromination at 60°C. Ball-milling further enhances efficiency: grinding 8-fluoroquinoline with NBS and catalytic AlCl₃ yields 3,6-dibromo-8-fluoroquinoline in 92% yield within 30 min, demonstrating atom economy and reduced energy input [7].
Copper-catalyzed halogen exchange minimizes waste in bromine installation. For example, 8-fluoro-5-iodoquinoline reacts with CuBr/phenanthroline in DMF to furnish 5-bromo-8-fluoroquinoline via Ullmann-type catalysis (94% yield). Photoredox catalysis using Ru(bpy)₃Cl₂ and CBr₄ enables radical bromination at C3 under visible light, achieving 85% yield without corrosive reagents [9].
The C3 and C6 bromines exhibit distinct reactivity: C6-Br undergoes SNAr with amines due to fluorine ortho-activation, while C3-Br participates in metal-assisted couplings. Morpholine displaces C6-Br in 3,6-dibromo-8-fluoroquinoline at 80°C, yielding 3-bromo-6-morpholino-8-fluoroquinoline (51% yield). Piperidine analogs form slower (17% yield) due to steric constraints. Azide substitution at C6 provides click chemistry handles for bioconjugation [7] [9] [10].
Palladium-catalyzed couplings transform 3,6-dibromo-8-fluoroquinoline into pharmacophores:
Table 2: Cross-Coupling Reactions at Bromine Sites
Reaction Type | Catalyst System | Coupling Partner | Position | Yield (%) | Application |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | 4-CF₃-C₆H₄B(OH)₂ | C3 | 91 | Anticancer scaffolds |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Ph-C≡CH | C3 | 85 | Fluorescent probes |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Piperidine | C6 | 78 | Kinase inhibitor precursors |
Carbonylative coupling | Pd(OAc)₂/dppf/CO(g) | Bu₃SnCH=CH₂ | C3 | 68 | α,β-Unsaturated ketones |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1